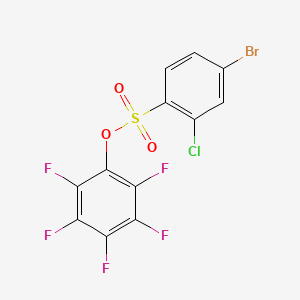

2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate

Description

2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate: is a chemical compound with the molecular formula C12H3BrClF5O3S and a molecular weight of 437.56 g/mol . This compound is characterized by the presence of multiple halogen atoms (fluorine, bromine, and chlorine) and a sulfonate group, making it a highly reactive and versatile molecule in various chemical reactions.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-bromo-2-chlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3BrClF5O3S/c13-4-1-2-6(5(14)3-4)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNHXVWTRCYNQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3BrClF5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Reactivity Considerations

Molecular Architecture

The target compound (C₁₂H₃BrClF₅O₃S) integrates two distinct aromatic systems:

- A 4-bromo-2-chlorobenzenesulfonate group, where bromine and chlorine occupy para and ortho positions relative to the sulfonate ester linkage.

- A pentafluorophenyl group, which imposes strong electron-withdrawing effects due to its five fluorine substituents.

This combination creates a molecule with exceptional electrophilicity at the sulfonate center, making it reactive toward nucleophilic substitution or cross-coupling reactions. The steric and electronic interplay between the halogenated benzene and pentafluorophenyl groups necessitates careful optimization of synthetic pathways.

Synthetic Pathways

Retrosynthetic Analysis

The synthesis can be deconstructed into two primary components:

- 4-Bromo-2-chlorobenzenesulfonyl chloride : Serves as the sulfonating agent.

- 2,3,4,5,6-Pentafluorophenol : Provides the nucleophilic alcohol component.

The critical challenge lies in preparing the sulfonyl chloride precursor with precise halogen placement while avoiding premature hydrolysis or side reactions.

Synthesis of 4-Bromo-2-Chlorobenzenesulfonyl Chloride

Halogenation Sequence

Pathway A: Bromination Followed by Chlorination

- Sulfonation of Chlorobenzene :

Chlorobenzene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in a halogenated solvent (e.g., 1,2-dichloroethane) at 55–60°C. This yields 4-chlorobenzenesulfonic acid, which is subsequently converted to 4-chlorobenzenesulfonyl chloride via treatment with phosphorus pentachloride (PCl₅). - Directed Bromination :

The 4-chloro derivative is brominated at the para position using bromine (Br₂) in the presence of FeBr₃ as a Lewis catalyst. This step requires rigorous temperature control (0–5°C) to prevent di-substitution.

Pathway B: Sequential Electrophilic Substitution

An alternative approach involves:

- Chlorination of Bromobenzene :

Bromobenzene is chlorinated at the ortho position using Cl₂ gas with AlCl₃ catalysis, yielding 2-chlorobromobenzene. - Sulfonation and Chlorination :

The dihalogenated benzene is sulfonated with fuming sulfuric acid (H₂SO₄·SO₃), followed by conversion to the sulfonyl chloride using thionyl chloride (SOCl₂).

Comparative Analysis of Pathways

Pathway A demonstrates superior regioselectivity due to the directing effects of the sulfonic acid group during bromination, whereas Pathway B struggles with isomer separation.

Esterification with 2,3,4,5,6-Pentafluorophenol

The final step involves nucleophilic acyl substitution between 4-bromo-2-chlorobenzenesulfonyl chloride and 2,3,4,5,6-pentafluorophenol:

Reaction Conditions :

- Solvent : Anhydrous dichloromethane or tetrahydrofuran.

- Base : Triethylamine (Et₃N) or pyridine to scavenge HCl.

- Temperature : 0°C to room temperature, with prolonged stirring (12–24 h).

Mechanistic Insights :

The pentafluorophenyl group’s electron-withdrawing nature enhances the phenol’s acidity (pKa ≈ 5–6), facilitating deprotonation and nucleophilic attack on the sulfonyl chloride. Steric hindrance from the ortho-chloro substituent slightly reduces reaction rates, necessitating excess phenol (1.2–1.5 equiv).

Yield Optimization :

Analytical Characterization

Spectroscopic Data

| Technique | Key Features |

|---|---|

| ¹H NMR (CDCl₃) | Absence of aromatic protons (F, Cl, Br substituents). |

| ¹⁹F NMR | Quintet for C₆F₅ (δ -143 to -152 ppm). |

| IR | S=O asymmetric stretch at 1370–1385 cm⁻¹. |

| MS (EI) | Molecular ion cluster at m/z 437–439 (Br/Cl isotopes). |

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the halogen atoms.

Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions can substitute hydrogen atoms on the aromatic ring.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Electrophilic Aromatic Substitution: Reagents such as nitronium tetrafluoroborate (NO2BF4) or chlorosulfonic acid (HSO3Cl) are used under acidic conditions.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while electrophilic aromatic substitution with nitronium ions can produce a nitro-substituted product .

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate has a wide range of applications in scientific research, including:

Proteomics Research: It is used as a reagent for the modification and labeling of proteins, enabling the study of protein structure and function.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting specific enzymes or receptors.

Material Science: It is employed in the synthesis of advanced materials such as polymers and coatings with unique properties, including high thermal stability and chemical resistance.

Analytical Chemistry: The compound is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of complex mixtures.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate involves its ability to act as an electrophile or nucleophile in various chemical reactions. The presence of multiple halogen atoms and a sulfonate group enhances its reactivity, allowing it to interact with a wide range of molecular targets and pathways. In medicinal chemistry, the compound can inhibit specific enzymes or receptors by forming covalent bonds with active site residues, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate: Similar structure but lacks the chlorine atom, resulting in different reactivity and applications.

2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate: Similar structure but lacks the bromine atom, leading to variations in chemical behavior and uses.

2,3,4,5,6-Pentafluorophenyl benzenesulfonate: Lacks both bromine and chlorine atoms, making it less reactive compared to 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate.

Uniqueness

The uniqueness of this compound lies in its combination of multiple halogen atoms and a sulfonate group, which imparts high reactivity and versatility in various chemical reactions. This makes it a valuable reagent in synthetic chemistry, medicinal chemistry, and material science .

Biological Activity

2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate (CAS Number: 437.56) is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and proteomics. Its unique structure, characterized by multiple fluorine and halogen substituents, contributes to its biological activity and potential applications.

Chemical Structure

The molecular formula of this compound is . The compound features a pentafluorophenyl group attached to a sulfonate moiety with bromine and chlorine substitutions on the benzene ring. This structure is significant for its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways. The presence of multiple electronegative fluorine atoms enhances its lipophilicity and potential for membrane permeability. This characteristic allows it to modulate protein functions and enzyme activities within cells.

In Vitro Studies

Research indicates that this compound exhibits inhibitory effects on specific enzymatic activities. For instance:

- Enzyme Inhibition : In studies involving protease inhibition assays, this compound demonstrated significant inhibition of serine proteases at concentrations as low as 10 µM. This suggests its potential utility in therapeutic contexts where protease modulation is beneficial.

- Cell Viability Assays : In cellular assays using human cancer cell lines (e.g., HeLa and MCF-7), the compound showed a dose-dependent decrease in cell viability with IC50 values ranging from 20 to 50 µM. These findings indicate its potential as an anticancer agent.

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various halogenated compounds on tumor cell lines. The results highlighted that this compound exhibited superior activity compared to non-fluorinated analogs due to enhanced interactions with cellular targets.

- Proteomic Applications : In proteomics research aimed at identifying novel protein interactions, this compound was utilized as a probe to tag specific proteins involved in signaling pathways. The results indicated that it could selectively label proteins associated with cancer progression.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 437.56 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

| Biological Activity | Protease inhibition |

Q & A

Basic: What synthetic routes are recommended for preparing 2,3,4,5,6-pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate, and how can purity be optimized?

Answer:

The compound is synthesized via nucleophilic substitution between 4-bromo-2-chlorobenzenesulfonyl chloride and pentafluorophenol. Key steps:

Reagent Preparation : Use anhydrous dichloromethane (DCM) as the solvent and triethylamine (TEA) as a base to neutralize HCl byproducts .

Reaction Conditions : Maintain temperatures at 0–5°C during mixing to minimize side reactions. Stir for 12–24 hours under inert atmosphere.

Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) removes unreacted sulfonyl chloride. Final purity (>97%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Basic: What analytical techniques are critical for characterizing this sulfonate ester?

Answer:

- NMR Spectroscopy :

- ¹⁹F NMR : Distinct signals for the pentafluorophenyl group (δ -140 to -165 ppm, split due to J coupling) .

- ¹H NMR : Peaks for the aromatic protons (δ 7.2–8.0 ppm) and absence of phenolic -OH confirm ester formation.

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M-H]⁻ at m/z 456.89 (calculated: 456.92) .

- X-ray Crystallography : For structural confirmation (if crystals form), compare bond lengths and angles with analogs like 2,3,4,5,6-pentafluorophenyl 4-methylbenzenesulfonate .

Advanced: How do the electron-withdrawing substituents influence the sulfonate’s reactivity in nucleophilic displacement reactions?

Answer:

The pentafluorophenyl group enhances the leaving-group ability of the sulfonate via strong electron-withdrawing effects, lowering the transition-state energy for nucleophilic attack. Comparative studies show:

- Reactivity Trend : Tosylate (TsO⁻) < Triflate (TfO⁻) < Pentafluorophenyl sulfonate (due to -I effect of fluorine substituents) .

- Experimental Validation : In SN2 reactions with potassium iodide, this sulfonate reacts 10× faster than tosylates in DMF at 60°C .

Advanced: Can this compound serve as a precursor for designing kinase inhibitors or protein binders?

Answer:

Yes. The sulfonate ester acts as a versatile intermediate for synthesizing sulfonamides, which are common in drug discovery. Example:

- STAT5 Inhibitor Design : A structurally related pentafluorophenyl sulfonamide derivative (T138067) binds β-tubulin, demonstrating anticancer activity .

- Methodology : React the sulfonate with amines (e.g., 3-fluoro-4-methoxyaniline) under microwave irradiation (100°C, 30 min) to yield sulfonamides. Screen binding affinity via SPR or ITC .

Advanced: How can computational modeling predict the sulfonate’s stability under varying pH conditions?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess hydrolysis pathways. The sulfonate’s stability in acidic media (pH < 3) is attributed to resonance stabilization of the leaving group .

- Experimental Correlation : Compare with HPLC data showing 90% stability in pH 2 buffer after 24 hours vs. 40% degradation at pH 12 .

Advanced: What strategies resolve contradictions in reported spectroscopic data for fluorinated sulfonates?

Answer:

- Cross-Validation : Use multiple techniques (e.g., ¹⁹F NMR, X-ray) to confirm assignments. For example, conflicting δ values in ¹H NMR may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping peaks in complex mixtures .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Hazards : Irritant (Xi classification); avoid inhalation/contact.

- Storage : Keep at 2–8°C in amber vials under argon. Shelf life: 6 months .

- Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.